![molecular formula C29H28FN7O B2614605 N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921473-83-8](/img/structure/B2614605.png)
N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H28FN7O and its molecular weight is 509.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24FN5O. Its structural features include:
- A pyrazolo[3,4-d]pyrimidine core.
- An ethoxy group attached to a phenyl ring.
- A piperazine moiety substituted with a fluorophenyl group.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, showing promising cytotoxic effects. In particular:
- Cell Line Testing : The compound displayed a GI (Growth Inhibition) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 µM .
Cell Line | GI Value (%) at 10 µM |
---|---|
HOP-92 (NSCLC) | 86.28 |
HCT-116 (Colorectal) | 40.87 |
SK-BR-3 (Breast) | 46.14 |
This data indicates that this compound may act as a potent inhibitor of tumor growth.
The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of key signaling pathways associated with cell proliferation and survival. Pyrazolo[3,4-d]pyrimidines have been known to target kinases involved in cancer progression, suggesting that this compound may similarly interfere with these pathways .
Anti-inflammatory Properties
In addition to its anticancer activity, compounds in the pyrazolo family have shown potential as anti-inflammatory agents. The ability to modulate inflammatory responses makes them candidates for treating conditions characterized by excessive inflammation. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models .
Case Studies
- Study on Anticancer Efficacy : A study conducted on several pyrazolo derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, supporting its potential use in cancer therapy.
- Inflammation Model : In an experimental model of inflammation, compounds from the same class were shown to significantly reduce edema and inflammatory markers in treated groups compared to controls, indicating their therapeutic potential in inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN7O/c1-2-38-25-14-10-22(11-15-25)32-27-26-20-31-37(24-6-4-3-5-7-24)28(26)34-29(33-27)36-18-16-35(17-19-36)23-12-8-21(30)9-13-23/h3-15,20H,2,16-19H2,1H3,(H,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPUMQIJYOJETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.